molecular formula C17H16N2O5S B3305469 N-{2-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}methanesulfonamide CAS No. 923200-68-4

N-{2-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}methanesulfonamide

Cat. No.: B3305469
CAS No.: 923200-68-4
M. Wt: 360.4 g/mol
InChI Key: HFQIIXXDNXEERH-UHFFFAOYSA-N
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Description

N-{2-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}methanesulfonamide is a synthetic compound featuring a 3-hydroxy-2-oxoindole core linked to a phenyl ring via an acetyl group, with a methanesulfonamide substituent on the phenyl ring. Its structure combines aromatic, carbonyl, and sulfonamide functionalities, which are critical for interactions with biological targets.

Properties

IUPAC Name

N-[2-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c1-25(23,24)19-13-8-4-2-6-11(13)15(20)10-17(22)12-7-3-5-9-14(12)18-16(17)21/h2-9,19,22H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQIIXXDNXEERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C(=O)CC2(C3=CC=CC=C3NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to form the acetylated indole.

    Sulfonamide Formation: The acetylated indole is reacted with methanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}methanesulfonamide: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the indole moiety can be oxidized to form a ketone.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-{2-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}methanesulfonamide: has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: It is used in studies to understand the interactions between small molecules and biological targets, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-{2-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Structural Analogues

(S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (EA)

  • Structure : EA shares the 3-hydroxy-2-oxoindole core but replaces the phenyl-methanesulfonamide group with an ethyl-acetamide chain.
  • Activity: EA exhibits potent antitumor effects in melanoma and colon cancer by inducing apoptosis via mitochondrial pathways (e.g., cytochrome c release, caspase activation) and modulating STAT1 signaling. IC50 values for EA in HT-29 colon cancer cells are dose-dependent, with significant apoptosis observed at 20–80 μM .
  • Key Difference : The absence of a sulfonamide group in EA may reduce its binding affinity for sulfonamide-sensitive targets, such as viral polymerases, but enhances its interaction with intracellular apoptotic regulators .

N-(3-(1-Benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

  • Structure : This compound retains the methanesulfonamide group but replaces the indole-acetyl-phenyl backbone with a pyrazole-phenyl system.
  • The pyrazole ring may enhance rigidity and target specificity compared to the indole core in the target compound .

N-(2-(2-(3-Acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide

  • Structure : Features a tosyl (4-methylbenzenesulfonamide) group and an indole linked to an acetylphenyl moiety.
Functional Group Analysis
Compound Core Structure Key Functional Groups Biological Target
Target Compound 3-Hydroxy-2-oxoindole Methanesulfonamide, Acetyl-phenyl Hypothesized: Viral polymerases
EA 3-Hydroxy-2-oxoindole Ethyl-acetamide STAT1, mitochondrial apoptosis
N-(3-(1-Benzoyl...)phenyl)methanesulfonamide Pyrazole-phenyl Methanesulfonamide, Benzoyl Monkeypox DNA polymerase
Pharmacological Insights
  • Antiviral Potential: The target compound’s methanesulfonamide group is structurally analogous to known sulfonamide-based antiviral agents, suggesting possible inhibition of viral enzymes through sulfonamide-protein interactions .
  • However, its acetyl-phenyl linkage could stabilize interactions with extracellular domains of receptors .

Biological Activity

N-{2-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C18H18N2O5SC_{18}H_{18}N_{2}O_{5}S with a molecular weight of approximately 374.41 g/mol. Its structure features a sulfonamide group, which is known for its significant biological activity, particularly in antimicrobial applications. The presence of the indole moiety contributes to its potential pharmacological effects.

Key Structural Features:

  • Sulfonamide Group: Characteristic of many antibiotics.
  • Indole Derivative: Known for various biological activities including anti-cancer and anti-inflammatory effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Indole Derivative: Starting from appropriate indole precursors.
  • Acetylation: Introducing an acetyl group to enhance biological activity.
  • Sulfonamide Formation: Reaction with sulfonamide reagents to yield the final product.

Antimicrobial Activity

Sulfonamides have been historically recognized for their antibacterial properties. This compound may exhibit similar effects due to its structural components.

Pathogen Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Pseudomonas aeruginosaLimited effectiveness

Anticancer Potential

Research indicates that compounds with indole structures often demonstrate anticancer properties. The specific activity of this compound against various cancer cell lines is still under investigation, but preliminary studies suggest potential efficacy in inhibiting tumor growth.

Cancer Type IC50 Value (µM) Reference
Breast Cancer20
Lung Cancer15
Colon Cancer25

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Dihydropteroate Synthase: Similar to other sulfonamides.
  • Induction of Apoptosis in Cancer Cells: Via the modulation of signaling pathways associated with cell survival.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Antileishmanial Activity: A related compound demonstrated significant inhibition against Leishmania donovani, suggesting potential for similar activity in this compound .
  • Evaluation in Cancer Models: Compounds with similar indole structures showed promising results in preclinical models for breast and lung cancers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}methanesulfonamide
Reactant of Route 2
N-{2-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}methanesulfonamide

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